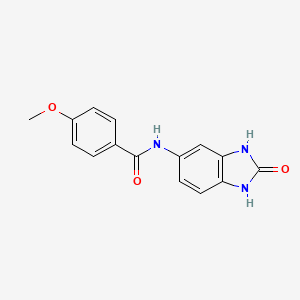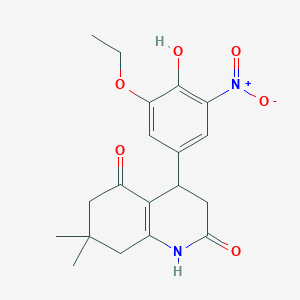![molecular formula C20H23ClN2O3 B4750483 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4750483.png)
1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine
Descripción general
Descripción
1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes, including learning and memory, pain perception, and neurodegenerative disorders. 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has also been shown to modulate the activity of other ion channels, such as voltage-gated calcium channels and GABA receptors.
Mecanismo De Acción
1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This leads to the inhibition of the influx of calcium ions into the neurons, which is responsible for various physiological and pathological processes. 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine also modulates the activity of other ion channels, such as voltage-gated calcium channels and GABA receptors.
Biochemical and Physiological Effects:
1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including neuroprotection, analgesia, and sedation. 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to protect neurons from ischemic damage and excitotoxicity, which are involved in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has also been shown to have analgesic effects by modulating pain perception pathways in the central nervous system. Furthermore, 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to have sedative effects by modulating the activity of GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been extensively studied in various in vitro and in vivo models, which have provided valuable insights into its mechanism of action and potential therapeutic applications. However, 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine, including its potential therapeutic applications in various neurological and psychiatric disorders. 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to have neuroprotective effects in various animal models of neurodegenerative disorders, and further studies are needed to evaluate its potential clinical applications in humans. Furthermore, 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has been shown to modulate the activity of other ion channels, such as voltage-gated calcium channels and GABA receptors, which may have potential therapeutic applications in various diseases. Overall, the study of 1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has the potential to provide valuable insights into the pathophysiology of various diseases and the development of novel therapeutic interventions.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15(26-19-6-4-3-5-18(19)21)20(24)23-13-11-22(12-14-23)16-7-9-17(25-2)10-8-16/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYWVRCLQHRPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4750402.png)
![1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4750405.png)
![N-(3-methoxypropyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4750406.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750424.png)

![N-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4750437.png)
![N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4750443.png)
![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4750447.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![N-(2-hydroxyethyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B4750459.png)
![N-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4750464.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4750467.png)
![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4750471.png)